Cas no 1433638-95-9 (tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate)

Technical Introduction: tert-Butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic amine derivative with a rigid norbornane-like scaffold. Its stereochemically defined structure makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting central nervous system (CNS) disorders. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the primary amine functionality allows for further derivatization. The compound’s constrained geometry can improve binding selectivity in drug design. Its high purity and well-defined stereochemistry ensure reproducibility in research and development applications, making it suitable for medicinal chemistry and peptidomimetic studies.
tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate structure
1433638-95-9 structure
Product Name:tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS No:1433638-95-9
MF:C11H20N2O2
MW:212.288702964783
MDL:MFCD28559204
CID:5060950
PubChem ID:91799033
Update Time:2026-02-28

tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • (1R,4R,6S)-2-Boc-2-azabicyclo[2.2.1]heptan-6-amine
    • (1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • tert-butyl (1R,4R,6S)-rel-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • 1290539-92-2
    • tert-butyl(1R,4R,6S)-rel-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • CS-0310212
    • MFCD28559204
    • (1S,4S,6S)-6-Amino-2-Boc-2-azabicyclo[2.2.1]heptane
    • Tert-butyl(1s,4s,6s)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • EN300-26619273
    • rac-tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • 1433638-95-9
    • MDL: MFCD28559204
    • Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1
    • InChI Key: WDLJVXLPYIOWOZ-HRDYMLBCSA-N
    • SMILES: O(C(C)(C)C)C(N1C[C@@H]2C[C@@H]([C@H]1C2)N)=O

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 55.6

tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Pricemore >>

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tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1433638-95-9)tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Order Number:A1061637
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:56
Price ($):1078.0
Email:sales@amadischem.com

Additional information on tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Professional Introduction to tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1433638-95-9)

The compound tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, identified by its CAS number 1433638-95-9, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure, characterized by a bicyclic framework and specific stereochemical configurations, has garnered considerable attention due to its potential therapeutic applications and mechanistic insights into biological processes.

At the core of this compound's significance lies its unique structural motif: a bicyclo[2.2.1]heptane scaffold, which is a privileged scaffold in drug discovery due to its ability to mimic the conformational flexibility of natural products and peptides. The presence of an amino group at the 6-position and a carboxylate moiety at the 2-position introduces functional diversity, enabling various chemical modifications and interactions with biological targets. The stereochemistry, defined by the (1R,4R,6S) configuration, is critical for its biological activity and underscores the importance of chirality in pharmaceutical development.

Recent studies have highlighted the utility of azabicyclo[2.2.1]heptanes as scaffolds for modulating enzyme activity and receptor binding. Specifically, derivatives of this class have shown promise in inhibiting enzymes involved in inflammatory pathways and neurodegenerative diseases. The tert-butyl substituent at the 1-position not only enhances metabolic stability but also influences the compound's solubility and pharmacokinetic properties, making it an attractive candidate for further optimization.

In the realm of medicinal chemistry, the synthesis of enantiomerically pure compounds remains a formidable challenge due to the complexity of asymmetric synthesis. However, advances in catalytic methods have enabled more efficient access to complex stereocenters, including those found in tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. Recent publications detail novel catalytic systems that facilitate the construction of this scaffold with high enantioselectivity, paving the way for rapid discovery programs.

The biological activity of this compound has been explored in several preclinical models. Notably, research indicates that it may interact with guanine nucleotide-binding proteins (G proteins) or other membrane-bound receptors, potentially leading to therapeutic effects in conditions such as hypertension or pain modulation. The precise stereochemistry of the molecule appears to be crucial for binding affinity and efficacy, underscoring the importance of structural optimization based on computational modeling and experimental validation.

From a synthetic chemistry perspective, tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate exemplifies the challenges and opportunities in designing complex heterocycles. Strategies involving transition-metal-catalyzed cyclizations and rearrangements have been employed to construct the core bicyclic system efficiently. Additionally, protecting group strategies play a pivotal role in managing reactivity during multi-step syntheses, ensuring regioselectivity and functional group compatibility.

The pharmacokinetic profile of this compound is another area of active investigation. The tert-butyl group contributes to lipophilicity, which can influence oral bioavailability and distribution within tissues. Meanwhile, the polar carboxylate moiety may enhance solubility but could also impact metabolic clearance rates. Understanding these relationships is essential for designing prodrugs or analogs with improved pharmacokinetic properties.

Recent advancements in biocatalysis have also opened new avenues for modifying this compound's structure through enzymatic means. For instance, transaminases have been employed to introduce chiral amino groups with high enantioselectivity, complementing traditional synthetic approaches. Such biocatalytic methods align with green chemistry principles by reducing waste and improving atom economy.

In conclusion,tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1433638-95-9) stands as a testament to the ingenuity of modern chemical synthesis and medicinal chemistry research. Its unique structural features and promising biological activities make it a valuable scaffold for further exploration in drug discovery programs targeting neurological disorders and inflammatory conditions among others.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1433638-95-9)tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
A1061637
Purity:99%
Quantity:1g
Price ($):1078.0
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